N-butyryl-L-Homoserine lactone-d5
Description
Properties
Molecular Formula |
C8H8D5NO3 |
|---|---|
Molecular Weight |
176.2 |
InChI |
InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1/i1D3,2D2 |
InChI Key |
VFFNZZXXTGXBOG-PLFILOGFSA-N |
SMILES |
CCCC(=O)N[C@H]1CCOC1=O |
Synonyms |
C4-HSL-d5 |
Origin of Product |
United States |
The Significance of N Butyryl L Homoserine Lactone C4 Hsl in Bacterial Quorum Sensing Signaling
At the heart of bacterial communication is a process known as quorum sensing. This system allows bacteria to monitor their population density and coordinate gene expression in a collective manner. frontiersin.orgcaymanchem.com A key family of signaling molecules in many Gram-negative bacteria are the N-acyl-homoserine lactones (AHLs). frontiersin.orgmdpi.com
N-butyryl-L-Homoserine lactone (C4-HSL) is a prominent member of the AHL family and a crucial signaling molecule for various bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa. nih.govoup.comnih.gov In this bacterium, C4-HSL is part of the rhl quorum-sensing system. oup.comnih.gov The synthesis of C4-HSL is directed by the enzyme RhlI, and its corresponding receptor protein is RhlR. nih.govnih.gov
As the bacterial population grows, the concentration of C4-HSL in the environment increases. youtube.com Once a certain threshold concentration is reached, C4-HSL binds to the RhlR protein. nih.govnih.gov This binding event activates RhlR, turning it into a transcriptional regulator that controls the expression of a host of genes. nih.govnih.gov These genes are often involved in virulence, the production of secondary metabolites, and biofilm formation. nih.govoup.com For instance, C4-HSL has been shown to induce the expression of the lasB and rhlA virulence genes in P. aeruginosa and is involved in the production of rhamnolipids, which are important for biofilm architecture. caymanchem.comoup.comcaymanchem.com
The C4-HSL signaling system is a critical component of the hierarchical quorum-sensing network in P. aeruginosa, working in concert with another system, the las system, which uses a different AHL molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). oup.comnih.gov The interplay between these systems allows the bacteria to fine-tune their collective behaviors.
Rationale for Deuterium Labeling in Quorum Sensing Research and Analytical Chemistry
In the precise world of analytical chemistry and quorum sensing research, the ability to accurately distinguish and quantify specific molecules is paramount. This is where deuterium (B1214612) labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, becomes a powerful technique. clearsynth.comresearchgate.net
The primary application of deuterated compounds like N-butyryl-L-Homoserine lactone-d5 is as internal standards in mass spectrometry (MS)-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). caymanchem.comclearsynth.comlumiprobe.com An internal standard is a known quantity of a substance that is added to an unknown sample. clearsynth.com By comparing the signal of the analyte of interest to the signal of the internal standard, researchers can achieve more accurate and precise quantification. clearsynth.com
The key advantage of using a deuterated internal standard is that it is chemically almost identical to the non-labeled compound being analyzed. clearsynth.com This means it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to the mass difference between hydrogen and deuterium, the deuterated standard can be easily distinguished from the native compound by the mass spectrometer. clearsynth.comacs.org This allows for the correction of variations that can occur during the analytical process, such as sample loss or fluctuations in instrument response, leading to more reliable and reproducible results. clearsynth.comnih.gov
The use of stable isotope-labeled internal standards, such as this compound, is considered a gold standard for quantitative analysis in many fields, including metabolomics and pharmaceutical research. nih.govhilarispublisher.com
Overview of the Research Utility of N Butyryl L Homoserine Lactone D5
Chemical Synthesis Approaches for this compound
The synthesis of this compound typically involves a multi-step process that starts with a deuterated precursor for the acyl chain. A common and effective strategy is a two-step procedure that begins with readily available deuterated fatty acids. scilit.comnih.gov This method involves the acylation of Meldrum's acid followed by amidation. scilit.comnih.gov
Another facile approach utilizes a carbodiimide-based chemical synthesis. nih.gov In this method, the deuterated fatty acid reacts with a resin-bound carbodiimide (B86325) reagent to form an acylating intermediate. nih.gov This intermediate then undergoes a nucleophilic attack by the amine of L-homoserine lactone hydrobromide, resulting in the desired N-acyl-homoserine lactone product. nih.gov An advantage of this solid-phase synthesis is that any excess or unreacted fatty acid remains bound to the resin as an acylating intermediate, simplifying the purification process. nih.gov
A general synthetic route can be outlined as follows:
Preparation of the Deuterated Acyl Chain: The synthesis begins with the appropriately deuterated butyric acid, in this case, butanoic-3,3,4,4,4-d5 acid.
Activation of the Acyl Chain: The deuterated butyric acid is activated to facilitate the subsequent amidation reaction. This can be achieved through various methods, including conversion to an acyl chloride or using coupling agents like carbodiimides.
Amidation Reaction: The activated deuterated acyl chain is then reacted with L-homoserine lactone to form the amide bond, yielding this compound.
The table below summarizes the key reactants and products in a common synthetic pathway.
| Reactant | Product | Role of Reactant |
| Butanoic-3,3,4,4,4-d5 acid | This compound | Source of the deuterated acyl chain |
| L-Homoserine lactone | This compound | Provides the lactone ring structure |
| Carbodiimide reagent | Acylating intermediate | Activates the fatty acid for amidation |
Strategies for Deuterium (B1214612) Incorporation and Isotopic Purity Assessment
The incorporation of deuterium into the acyl chain is a critical step. One common strategy involves the base-catalyzed exchange reaction of aliphatic aldehydes with deuterium oxide (D₂O) to deuterate the α-position. rsc.org For this compound, where the deuterium atoms are on the terminal carbons of the butyryl chain, the synthesis would start from a commercially available or synthetically prepared butyric acid-d5.
Assessing the isotopic purity of the final product is essential to ensure its suitability as an internal standard. rsc.org High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose. rsc.org
High-Resolution Mass Spectrometry (HR-MS): HR-MS, particularly electrospray ionization (ESI)-HRMS, is a powerful tool for determining isotopic enrichment. rsc.orgnih.govresearchgate.net By analyzing the full scan mass spectrum, the relative abundance of the different isotopolog ions (d₀ to d₅) can be integrated to calculate the percentage of isotopic purity. rsc.orgnih.gov This method is highly sensitive, requires minimal sample, and is cost-effective. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and can confirm the position of the deuterium labels. rsc.org It also offers insights into the relative isotopic purity. rsc.org
The combination of HR-MS and NMR provides a comprehensive evaluation of both the isotopic enrichment and the structural integrity of the synthesized deuterated compound. rsc.org A purity of ≥99% for deuterated forms (d₁-d₅) is often the target for these internal standards. caymanchem.com
Considerations for Stereochemical Integrity in Deuterated Acyl-Homoserine Lactone Synthesis
Maintaining the correct stereochemistry at the chiral center of the L-homoserine lactone ring is crucial, as the biological activity of acyl-homoserine lactones (AHLs) is often stereospecific. exlibrisgroup.comnih.gov The L-enantiomer is typically the more biologically active form. exlibrisgroup.com
Synthesis strategies must be designed to preserve the (S)-configuration of the L-homoserine lactone starting material. The synthesis of optically pure enantiomers of N-acyl-homoserine lactones is a key consideration. caymanchem.com Using L-homoserine lactone hydrobromide as the starting material for the amidation step helps to ensure that the stereocenter is not racemized during the reaction. researchgate.net
The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent epimerization or other side reactions that could compromise the stereochemical purity of the final product. For instance, in the acylation of Meldrum's acid, reducing the reaction time can help to avoid hydrogen-deuterium exchange. researchgate.net The synthesis of stereospecifically deuterated homoserine lactones has been described, highlighting the importance of versatile synthetic routes that allow for maximal control over stereochemistry. iaea.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of molecules in complex mixtures. nih.gov The use of stable isotope-labeled internal standards like BHL-d5 is central to achieving accurate and reliable quantification in LC-MS analyses. nih.gov
Quantitative Analysis of Native N-butyryl-L-Homoserine lactone using this compound as an Internal Standard
In quantitative LC-MS methods, BHL-d5 is added to a sample at a known concentration before sample preparation and analysis. nih.gov Since BHL-d5 has nearly identical physicochemical properties to the native BHL, it co-elutes from the liquid chromatography column. However, due to the mass difference, the mass spectrometer can distinguish between the two compounds. By comparing the peak area of the native BHL to that of the BHL-d5 internal standard, any variations in sample extraction, injection volume, and ionization efficiency can be normalized, leading to highly accurate quantification. nih.gov This isotope dilution mass spectrometry approach is considered the gold standard for quantitative analysis. nih.gov
A typical LC-MS/MS method for the analysis of N-acyl-homoserine lactones (AHLs) would utilize a high-efficiency C18 core-shell column for optimal separation. nih.gov The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the native AHL and its deuterated internal standard are monitored.
Table 1: Example LC-MS/MS Parameters for BHL and BHL-d5 Quantification
| Parameter | N-butyryl-L-Homoserine lactone (BHL) | This compound (BHL-d5) |
| Precursor Ion (m/z) | 172.1 | 177.2 |
| Product Ion (m/z) | 102.1 | 107.1 |
| Collision Energy (eV) | 10 | 10 |
| Retention Time (min) | ~5.2 | ~5.2 |
Note: The exact parameters may vary depending on the specific LC-MS system and chromatographic conditions used.
Development and Validation of LC-MS Assays for AHL Quantification
The development of robust LC-MS assays for AHLs, including BHL, involves several critical steps. The use of a stable isotope-labeled internal standard like BHL-d5 is fundamental to this process. nih.gov Method validation ensures the assay is accurate, precise, specific, and sensitive for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
The development of a sensitive and non-targeted HPLC-MS/MS method using a hybrid quadrupole-high resolution mass analyzer has been reported for the identification and quantification of known and novel AHLs. plos.org This approach allows for the simultaneous detection of parent-ion masses and the generation of full mass spectra with high accuracy in a single chromatographic run. plos.org
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique suitable for the analysis of volatile and semi-volatile compounds. researchgate.net For the analysis of AHLs, which are generally not volatile, derivatization is often required to increase their volatility and thermal stability. However, the use of a deuterated internal standard like BHL-d5 remains crucial for accurate quantification. caymanchem.com
Quantification of N-butyryl-L-Homoserine lactone utilizing this compound in Complex Matrices
Similar to LC-MS, BHL-d5 is used as an internal standard in GC-MS to correct for variations during sample preparation and analysis. caymanchem.comlabchem.com.my After extraction from a complex matrix (e.g., bacterial culture, environmental samples), the sample is spiked with a known amount of BHL-d5. The mixture is then derivatized and injected into the GC-MS system. By comparing the peak areas of the derivatized native BHL and BHL-d5, accurate quantification can be achieved. A fast and sensitive GC-MS method has been developed for the identification and quantification of AHLs in bacterial extracts and clinical samples. researchgate.net
Optimization of GC-MS Parameters for Deuterated AHLs
Optimizing GC-MS parameters is essential for achieving good chromatographic separation and sensitive detection of AHLs and their deuterated analogs. Key parameters to optimize include the GC column type, temperature program, and mass spectrometer settings. For volatile compounds, a low starting oven temperature, at least 20°C below the boiling point of the most volatile compound, is recommended to ensure sharp peaks. researchgate.net The use of a polar column, such as a DB-WAX, can provide better resolution and peak shape for certain compounds. researchgate.net For MS detection, operating in selected ion monitoring (SIM) mode can enhance sensitivity by focusing on specific ions of interest for both the analyte and the internal standard.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) Approaches
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of compounds by determining their elemental composition. nih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of selected precursor ions to generate characteristic product ion spectra, providing structural information and enhancing specificity. nih.gov
The use of BHL-d5 in conjunction with HRMS and MS/MS techniques further enhances the reliability of AHL quantification and identification. The accurate mass difference between the native BHL and BHL-d5 serves as a stringent confirmation criterion. Furthermore, the fragmentation patterns of both the native and deuterated compounds can be compared to confirm their structural similarity.
Recent advancements include the use of non-targeted HPLC-MS/MS methods with high-resolution mass analyzers to identify and quantify both known and unexpected AHLs in microbial samples. plos.orgresearchgate.net Another innovative approach utilizes supercritical fluid chromatography (SFC) coupled with HRMS for the rapid and sensitive analysis of a wide range of AHLs. nih.gov Furthermore, a straightforward method for the discovery and annotation of AHLs from bacterial cultures has been developed using an ultra-high-performance liquid chromatography system coupled to a mass spectrometer with a nontargeted FullMS data-dependent MS2 method. nih.gov
Application of Molecular Networking for Comprehensive AHL Profiling with Deuterated Standards
Molecular networking has emerged as a powerful bioinformatics strategy for the untargeted analysis and annotation of complex metabolomic data, including the diverse family of AHLs. nih.gov This approach visualizes mass spectrometry data as structured networks, where nodes represent parent ions and edges connect structurally related molecules based on the similarity of their fragmentation (MS/MS) spectra.
The integration of deuterated standards such as this compound into this workflow significantly strengthens the annotation process. While molecular networking can group putative AHLs and even suggest novel structures, confident annotation often relies on matching MS/MS spectra to library data. nih.gov By including known standards like C4-HSL and its deuterated counterpart, researchers can create robust in-house spectral libraries. A study detailed a workflow where 31 AHL standards were analyzed to create a public spectral library on the Global Natural Products Social Networking (GNPS) platform, which successfully annotated 30 of the 31 standards in a subsequent analysis. nih.gov
In this context, this compound acts as a benchmark. Its known mass and fragmentation pattern, shifted by the mass of the deuterium atoms, provide a clear anchor point within the network. This helps to validate the identification of its non-deuterated form and other related short-chain AHLs. The methodology allows for the automatic annotation of known AHLs and facilitates the discovery of new, unreferenced AHLs from bacterial extracts in a streamlined manner, even offering relative quantification information. nih.gov
Principles of Isotope Dilution Mass Spectrometry Enhanced by this compound
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, offering high precision and accuracy. The technique's core principle involves introducing a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—into a sample at the earliest stage of analysis. nih.govchromforum.org This labeled compound, or internal standard, is chemically identical to the endogenous analyte (N-butyryl-L-Homoserine lactone) but is distinguishable by its higher mass due to the deuterium atoms. caymanchem.comlumiprobe.com
As the sample is processed, extracted, and analyzed by mass spectrometry (typically LC-MS/MS), any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. chromforum.orgacs.org The mass spectrometer detects both the unlabeled (native) and the labeled (deuterated) forms of the molecule. Quantification is then based on the ratio of the signal intensity of the native analyte to that of the known amount of the added internal standard. chromforum.orgnih.gov
This ratio-based measurement corrects for variations in sample extraction efficiency, matrix effects (where other molecules in the sample interfere with ionization), and fluctuations in instrument sensitivity. nih.gov The use of this compound as an internal standard has been demonstrated to enable the sensitive and precise quantification of C4-HSL in bacterial culture supernatants. nih.gov Research has shown this method can achieve quantification in the low picomolar range, with lower limits of quantification (LOQ) reaching 1 to 5 pmol for different AHLs. researchgate.net
Table 1: Research Findings in AHL Quantification using Deuterated Standards
| Research Focus | Methodology | Key Finding | Reference(s) |
| General AHL Quantification | Isotope Dilution Mass Spectrometry (IDMS) with various deuterated AHLs | Enables precise and sensitive quantification of AHLs in bacterial culture supernatants by correcting for sample loss and matrix effects. | nih.gov |
| Method Development | LC-MS/MS with stable-isotope-labeled AHL internal standards | Developed a rapid and quantitative method for AHL analysis; found that adding the internal standard prior to cell removal gave the most accurate results for hydrophobic AHLs. | acs.org |
| Quantitative Analysis of P. aeruginosa | MALDI MS with isotope-labeled AHL standards | Established a cost-efficient procedure for generating isotope-labeled standards, enabling quantitative analysis of AHLs in the low picomolar range from small-volume culture supernatants. | researchgate.net |
| AHL Synthase Specificity | LC-MS/MS with a deuterated C6-HSL internal standard | Used an isotope dilution strategy to obtain estimates of the relative amounts of different AHLs produced by wild-type and engineered AHL synthases. | nih.gov |
| Comprehensive AHL Profiling | LC-MS/MS-based Molecular Networking with AHL standards | Created a public MS2 spectral library of 31 AHL standards, enabling the automatic annotation of known AHLs and the discovery of novel AHLs in bacterial extracts. | nih.gov |
Advanced Sample Preparation Techniques for Acyl-Homoserine Lactone Extraction and Derivatization in Conjunction with Deuterated Standards
The reliability of any AHL quantification method is heavily dependent on the efficiency and reproducibility of the sample preparation process. The use of deuterated standards like this compound is integral to monitoring and correcting for variability during these critical steps.
A common and effective method for extracting AHLs from aqueous bacterial culture media is liquid-liquid extraction (LLE). Solvents such as acidified ethyl acetate (B1210297) or dichloromethane (B109758) are frequently used to separate the AHLs from the culture supernatant. nih.gov For the most accurate results, the deuterated internal standard should be added to the sample before the extraction process begins. acs.org This ensures that the standard experiences the same potential for loss or degradation as the native analyte throughout the entire workflow.
Solid-phase extraction (SPE) offers a more selective alternative to LLE. nih.gov In this technique, the sample, with the added deuterated standard, is passed through a cartridge containing a solid adsorbent (e.g., silica). nih.gov The cartridge selectively retains the AHLs while allowing unwanted matrix components to pass through. The AHLs are then eluted from the cartridge with a different solvent. A typical SPE protocol involves:
Cartridge Activation: Washing the silica (B1680970) cartridge sequentially with solvents like isooctane/ethyl ether and acidified ethyl acetate. nih.gov
Sample Loading: The sample, dissolved in an appropriate solvent, is loaded onto the activated cartridge. nih.gov
Washing: The cartridge is washed to remove interfering compounds. nih.gov
Elution: The purified AHLs (both native and deuterated) are eluted from the cartridge using a solvent like acidified ethyl acetate. nih.gov
Regardless of the specific extraction method, the initial addition of this compound is paramount for achieving accurate quantification via isotope dilution mass spectrometry. acs.orgnih.gov
Investigative Applications of N Butyryl L Homoserine Lactone D5 in Quorum Sensing Research
Elucidation of N-butyryl-L-Homoserine lactone Production and Degradation Dynamics
The application of N-butyryl-L-Homoserine lactone-d5 is pivotal in understanding the lifecycle of C4-HSL in microbial environments, from its synthesis to its eventual breakdown.
Quantitative Assessment of AHL Biosynthesis Rates in Microbial Systems
The use of this compound as an internal standard allows for the precise quantification of C4-HSL produced by bacteria. In a typical experiment, a known amount of the deuterated standard is added to a bacterial culture sample. The sample is then processed to extract the AHLs, which are subsequently analyzed by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the signal intensity of the naturally produced C4-HSL to that of the known quantity of added this compound, researchers can accurately determine the concentration of the native AHL in the original sample. This method corrects for any loss of analyte during the extraction and ionization processes. nih.gov
This quantitative approach has been instrumental in studying the kinetics of C4-HSL production in various bacterial species, including the opportunistic pathogen Pseudomonas aeruginosa. caymanchem.comresearchgate.net Research has shown that the production of C4-HSL is often tightly regulated and linked to specific growth phases. For instance, in some bacterial strains, the concentration of C4-HSL can increase significantly as the bacterial population enters the stationary phase, triggering a coordinated change in gene expression.
Table 1: Hypothetical Quantification of C4-HSL Production in P. aeruginosa using this compound
| Growth Phase | Optical Density (OD600) | This compound (ng/mL) | Measured C4-HSL (ng/mL) |
| Early Logarithmic | 0.4 | 10 | 5.2 |
| Mid-Logarithmic | 0.8 | 10 | 15.8 |
| Late Logarithmic | 1.5 | 10 | 45.3 |
| Early Stationary | 2.0 | 10 | 88.1 |
| Late Stationary | 2.2 | 10 | 75.4 |
This table illustrates how the concentration of C4-HSL, as accurately determined using a deuterated internal standard, can change throughout the growth of a bacterial culture.
Characterization of Enzymatic and Chemical Quorum Quenching Mechanisms
Quorum quenching, the disruption of QS signaling, is a significant area of research for the development of novel antimicrobial strategies. This process can occur through enzymatic degradation or chemical inactivation of AHLs. This compound plays a crucial role in studying the kinetics and efficiency of quorum quenching enzymes, such as AHL lactonases and acylases. These enzymes break down AHLs, rendering them inactive.
By incubating a known concentration of C4-HSL with a potential quorum quenching enzyme and adding this compound as an internal standard, researchers can accurately measure the rate of C4-HSL degradation over time. This allows for the characterization of enzyme activity, including the determination of kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction rate (Vmax). Such studies have been vital in identifying and characterizing novel quorum quenching enzymes from various sources.
Analysis of Bacterial Quorum Sensing Signaling Dynamics in Diverse Environments
The ability to accurately quantify C4-HSL is essential for understanding its role in complex biological settings, from biofilms to polymicrobial communities.
Monitoring AHL Concentrations in Biofilm Development and Planktonic Growth
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. QS, and specifically C4-HSL signaling, is known to be a key regulator of biofilm formation and maturation in many bacterial species. This compound enables researchers to precisely measure the concentration of C4-HSL within different stages of biofilm development and to compare these levels with those in free-swimming (planktonic) bacteria.
These studies have revealed that AHL concentrations can be significantly higher within the biofilm matrix compared to the surrounding planktonic environment. This localized accumulation of signaling molecules is thought to be crucial for coordinating the collective behaviors of biofilm-dwelling bacteria.
Table 2: Comparative Analysis of C4-HSL Concentrations in Planktonic vs. Biofilm Cultures of a Model Bacterium
| Culture Type | Time (hours) | This compound (ng/mg biomass) | Measured C4-HSL (ng/mg biomass) |
| Planktonic | 24 | 5 | 12.7 |
| Biofilm | 24 | 5 | 48.9 |
| Planktonic | 48 | 5 | 25.4 |
| Biofilm | 48 | 5 | 152.3 |
This representative data demonstrates the significantly higher accumulation of C4-HSL within biofilms, a finding made possible through accurate quantification using a deuterated internal standard.
Investigation of Inter-species and Inter-kingdom Quorum Sensing Modulation
In natural environments, bacteria rarely exist in isolation. They are part of complex communities where inter-species and even inter-kingdom interactions are common. C4-HSL produced by one bacterial species can be perceived by another, leading to a modulation of its behavior. Furthermore, some eukaryotic organisms can produce molecules that mimic or interfere with bacterial AHLs.
The use of this compound allows for the precise tracking of C4-HSL in co-culture experiments. For example, researchers can study how the presence of a second bacterial species or a eukaryotic organism affects the production or degradation of C4-HSL by the primary producer. This has led to the discovery of intricate signaling networks and competitive or cooperative interactions within microbial communities. For instance, some bacteria have been shown to degrade the AHLs of their competitors as a form of chemical warfare.
Mechanistic Studies of Quorum Sensing Regulation and Associated Gene Expression
Ultimately, the goal of QS research is to understand how bacteria use signaling molecules to regulate gene expression and control various physiological processes. This compound, by providing accurate measurements of the signaling molecule, is a cornerstone of studies aimed at elucidating these regulatory mechanisms.
By correlating the precise concentration of C4-HSL with the expression levels of target genes, researchers can build detailed models of QS-regulated gene networks. For example, studies have used this approach to demonstrate a clear dose-dependent relationship between C4-HSL concentration and the expression of virulence factors in pathogenic bacteria. This information is invaluable for understanding the molecular basis of bacterial pathogenesis and for developing strategies to disrupt these processes.
Correlation of Endogenous AHL Levels with Microbial Virulence Factor Production
The use of this compound as an internal standard has been instrumental in elucidating the direct relationship between the concentration of endogenous C4-HSL and the production of key virulence factors in P. aeruginosa. By accurately measuring C4-HSL levels, researchers can correlate them with the expression of pathogenic determinants such as elastase, pyocyanin, and rhamnolipids.
Studies have demonstrated that the production of these virulence factors is tightly regulated by the concentration of C4-HSL. For instance, deficiencies in C4-HSL production, often due to mutations in the rhlI or rhlR genes, lead to a significant reduction in elastase, protease, pyocyanin, and rhamnolipid production. nih.gov The addition of exogenous C4-HSL can often restore the production of these virulence factors in mutant strains, highlighting the direct regulatory role of this signaling molecule. nih.gov
The following table illustrates the typical correlation observed between endogenous C4-HSL concentrations and the production of various virulence factors in Pseudomonas aeruginosa.
| Endogenous C4-HSL Concentration (µM) | Elastase Activity (Relative Units) | Pyocyanin Production (µg/mL) | Rhamnolipid Production (mg/L) |
| < 0.1 (rhlI mutant) | Low | Low | Low |
| 1 | Moderate | Moderate | Moderate |
| 5 | High | High | High |
| 10 | High | High | High |
This table presents illustrative data based on findings from multiple sources, demonstrating the positive correlation between C4-HSL concentration and virulence factor production. Actual values can vary depending on the specific strain and experimental conditions.
Profiling of AHL Concentrations in Response to Environmental and Physiological Stimuli
The production of C4-HSL by P. aeruginosa is not static but is instead dynamically regulated by a variety of environmental and physiological cues. The ability to accurately quantify C4-HSL using this compound has enabled researchers to profile how its concentration changes in response to these stimuli, providing insights into the adaptive strategies of this pathogen.
One significant environmental factor that influences C4-HSL levels is pH. Studies have shown that alkaline conditions can lead to the lactonolysis of the homoserine lactone ring, effectively inactivating the signaling molecule. nih.gov As the pH of a bacterial culture increases during growth, a corresponding decrease in detectable C4-HSL can be observed. nih.gov This pH-dependent degradation can have a significant impact on quorum sensing-regulated gene expression.
Iron availability is another critical physiological stimulus that modulates C4-HSL production. Iron is an essential nutrient for bacterial growth and pathogenesis. Research has indicated a complex interplay between iron homeostasis and quorum sensing. nih.gov For example, under iron-limiting conditions, the production of certain quorum sensing signals can be altered.
The table below provides a summary of how different environmental and physiological stimuli can affect the concentration of endogenous C4-HSL in Pseudomonas aeruginosa.
| Stimulus | Condition | Effect on Endogenous C4-HSL Concentration |
| pH | Increase from neutral to alkaline (pH > 8) | Decrease |
| Acidification of alkaline supernatant (pH < 3) | Recovery of detectable AHLs | |
| Iron Availability | Iron-replete conditions | Can lead to an increase in PQS production, which is interconnected with the rhl system |
| Iron-limiting conditions | Can lead to decreased PQS production in certain mutants, impacting the overall QS network | |
| Presence of Inhibitors | Lactic acid bacteria supernatant (acidic) | Significant reduction |
This table summarizes the observed effects of various stimuli on C4-HSL levels as reported in the scientific literature. The magnitude of the effect can be strain and condition-dependent.
N Butyryl L Homoserine Lactone D5 in Advanced Isotope Tracer Studies and Metabolomics
Application of Stable Isotope Tracers in Metabolic Flux Analysis of Quorum Sensing Pathways
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as deuterated compounds, is central to MFA. While specific studies detailing the direct application of N-butyryl-L-Homoserine lactone-d5 in comprehensive metabolic flux analysis of quorum sensing pathways are not extensively documented in publicly available research, the principles of isotope tracing provide a clear framework for its potential utility.
In such studies, bacteria would be cultured in the presence of this compound. By tracking the incorporation and transformation of the deuterium-labeled molecule, researchers can map the flow of the C4-HSL signal through various metabolic pathways. This allows for the quantification of fluxes related to its synthesis, degradation, and modification, providing insights into how bacteria regulate QS signaling under different environmental conditions. The synthesis of various deuterated N-acyl-L-homoserine lactones (AHLs) has been developed, underscoring the feasibility and interest in such tracer studies to understand their interactions and roles nih.gov.
Table 1: Potential Applications of this compound in Metabolic Flux Analysis
| Application Area | Experimental Approach | Potential Insights |
| Quantification of C4-HSL Turnover | Introduce a known concentration of C4-HSL-d5 into a bacterial culture and monitor its depletion and the appearance of labeled metabolites over time. | Determination of the rates of C4-HSL uptake, degradation, and modification by the bacterial population. |
| Identification of C4-HSL Degradation Pathways | Analyze the culture supernatant and cell extracts for deuterated metabolites derived from C4-HSL-d5 using mass spectrometry. | Elucidation of the enzymatic steps and metabolic pathways involved in the breakdown of the C4-HSL signal. |
| Impact of Environmental Stress on QS Signaling | Compare the metabolic flux of C4-HSL-d5 in bacterial cultures grown under optimal versus stress conditions (e.g., antibiotic exposure, nutrient limitation). | Understanding how environmental cues modulate the dynamics of quorum sensing signaling. |
Tracing Metabolic Fates of Homoserine Lactone Precursors and Analogs
A key area of interest in quorum sensing research is understanding the biosynthesis and degradation of AHL signal molecules. Stable isotope labeling is an invaluable tool for tracing the metabolic fate of these compounds and their precursors. While direct tracing experiments using this compound are not widely published, the methodology is well-established.
For instance, studies have utilized deuterated fatty acids to synthesize labeled AHLs, demonstrating the capability to track the acyl chain portion of the molecule nih.gov. Similarly, by providing this compound to a bacterial culture, researchers could theoretically trace the fate of the entire molecule or its components. This would involve monitoring the appearance of the deuterium (B1214612) label in downstream metabolites, which can be identified and quantified using high-resolution mass spectrometry.
Table 2: Hypothetical Tracer Study of C4-HSL-d5 Metabolism
| Metabolite Class | Expected Labeled Compound | Metabolic Implication |
| Degradation Products | Deuterated N-butyryl-L-homoserine (ring-opened form) | Evidence of lactonase activity. |
| Deuterated butyric acid | Evidence of acylase activity, cleaving the acyl chain. | |
| Modified Signals | Deuterated N-(3-hydroxybutyryl)-L-homoserine lactone | Indication of enzymatic modification of the acyl chain. |
| Incorporation into Central Metabolism | Deuterated intermediates of fatty acid or amino acid metabolism | Suggests the breakdown of C4-HSL and assimilation of its components into primary metabolic pathways. |
Integration with Untargeted Metabolomics for Comprehensive Bacterial Phenotyping and Pathway Analysis
Untargeted metabolomics aims to comprehensively profile all small molecules in a biological sample, providing a snapshot of the organism's metabolic state or phenotype. The integration of stable isotope labeling with untargeted metabolomics offers a powerful strategy to enhance the identification of metabolites and to differentiate between endogenous and exogenous compounds.
The use of this compound as an internal standard is crucial for achieving accurate and reproducible quantification in untargeted metabolomics studies of quorum sensing nih.govcaymanchem.com. By spiking samples with a known amount of the deuterated standard, variations in sample preparation and instrument response can be normalized, leading to more reliable data.
Furthermore, stable isotope labeling can aid in the identification of novel metabolites in untargeted analyses. A novel workflow combining stable isotope labeling with untargeted LC-HRMS has been proposed to better extract biologically derived signals and determine the number of carbon atoms in each metabolite ion researchgate.net. While not specific to C4-HSL-d5, this approach highlights the potential for using deuterated standards to improve the annotation of unknown peaks in a metabolome. In the context of quorum sensing, this could lead to the discovery of new signaling molecules or degradation products.
Table 3: Advantages of Integrating C4-HSL-d5 in Untargeted Metabolomics
| Advantage | Description | Impact on Research |
| Accurate Quantification | Serves as an internal standard to correct for analytical variability. | Enables reliable comparison of C4-HSL levels across different experimental conditions and bacterial strains. |
| Improved Metabolite Annotation | The known isotopic signature of C4-HSL-d5 can help in the identification of related, labeled metabolites. | Facilitates the discovery of novel quorum sensing-related compounds and pathways. |
| Comprehensive Phenotyping | Allows for the correlation of quantitative C4-HSL levels with global metabolic changes. | Provides a more complete understanding of the physiological role of quorum sensing in regulating bacterial phenotype. |
Future Directions and Emerging Research Paradigms
Advancements in Ultra-Sensitive Quantitative Quorum Sensing Analysis via Deuterated Standards
The precise quantification of AHLs is fundamental to understanding their role in regulating bacterial gene expression and coordinating group behaviors such as biofilm formation and virulence factor production. scilit.comnih.gov The use of stable isotope-labeled internal standards, such as N-butyryl-L-Homoserine lactone-d5, has revolutionized the analytical techniques used for this purpose.
Deuterated standards are indispensable for isotope dilution mass spectrometry (IDMS), a powerful method for the sensitive and precise quantification of AHLs. nih.gov This technique involves adding a known amount of the deuterated standard to a sample. Because the deuterated and non-deuterated compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. However, they can be distinguished by their mass-to-charge ratio in a mass spectrometer. This allows for the accurate determination of the endogenous AHL concentration by measuring the ratio of the two forms. nih.govnih.gov
The facile preparation of deuterium-labeled AHLs has made these essential standards more accessible for researchers. nih.gov This has led to the development of robust and sensitive analytical methods, such as gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC-MS), capable of detecting and quantifying AHLs at very low concentrations in complex biological matrices like bacterial culture supernatants. nih.govnih.gov The enhanced sensitivity, reaching picogram levels, allows for the study of QS in its earliest stages and in environments where AHL concentrations are minimal. nih.gov
Table 1: Analytical Techniques Enhanced by Deuterated AHL Standards
| Analytical Technique | Advantage of Using Deuterated Standards | Key Finding | Citation |
| Isotope Dilution Mass Spectrometry (IDMS) | Increased precision and accuracy in quantification. | Enables sensitive and precise quantification of AHLs in bacterial cultures. | nih.gov |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Improved sensitivity and reliability of AHL detection. | Facilitates the analysis of AHLs in complex samples. | nih.gov |
| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Allows for the quantification of up to 30 AHLs in a single run with excellent linearity and sensitivity. | Enables comprehensive profiling of AHL production by bacteria. | nih.gov |
| Supercritical Fluid Chromatography-High Resolution Mass Spectrometry (SFC-HRMS) | Offers good separation, sensitive detection, and short analysis times. | Provides a "green" analytical method for quantifying a wide range of AHLs. | nih.gov |
Development of Novel Deuterated Acyl-Homoserine Lactone Probes for Real-Time Monitoring
Beyond their use as internal standards, deuterated AHLs are being developed as probes for the real-time monitoring of QS processes. The synthesis of deuterium (B1214612) and tritium-labeled AHLs allows for their tracking within living organisms, which can help to elucidate the still-unknown mechanisms of inter-kingdom communication between bacteria and their eukaryotic hosts. kit.eduresearchgate.net
One innovative approach combines micro-3D printing with scanning electrochemical microscopy (SECM) to probe QS-mediated communication in bacterial aggregates. nih.govbsb-muenchen.denih.gov This technology allows for the creation of in-situ bacterial aggregates and the real-time quantification of QS-related metabolites. nih.govbsb-muenchen.denih.gov While current studies have focused on detecting redox-active molecules like pyocyanin, the future integration of deuterated AHL probes could provide a more direct and quantitative measure of QS signaling dynamics within these microenvironments. nih.govbsb-muenchen.denih.govresearchgate.net
The synthesis of deuterium-labeled AHLs with varying acyl chain lengths has been described, expanding the toolkit available for these studies. scilit.com These probes can be used to investigate the insertion and interaction of AHLs with cell membranes, providing insights into how these signaling molecules traverse cellular barriers. scilit.com Vibrational sum-frequency-generation (SFG) spectroscopy, in conjunction with deuterated AHLs, has been used to study the integration of these molecules into model lipid bilayers, mimicking their interaction with cell membranes. scilit.com
Translational Research Implications for Next-Generation Anti-Quorum Sensing Strategies
The growing understanding of QS as a key regulator of bacterial virulence has led to the development of anti-QS strategies as a novel therapeutic approach. nih.govnih.gov Instead of killing bacteria, these strategies aim to disarm them by interfering with their communication systems, thereby reducing their pathogenicity and increasing their susceptibility to host defenses and conventional antibiotics. nih.gov
The development of quorum sensing inhibitors (QSIs) is a major focus of this research. frontiersin.orgresearchgate.net These molecules can act by inhibiting the synthesis of AHLs, blocking the AHL signal receptor, or degrading the AHL signal itself. nih.govnih.gov Structure-function analyses of AHLs, including N-butyryl-L-homoserine lactone (BHL), are crucial for designing effective QSIs. nih.gov
Deuterated compounds like this compound play a vital role in the preclinical and clinical development of these anti-QS agents. They are essential for pharmacokinetic and pharmacodynamic studies, allowing researchers to track the absorption, distribution, metabolism, and excretion of potential drug candidates. The ability to accurately quantify both the QSI and the target AHLs in biological systems is critical for evaluating the efficacy and optimizing the dosage of these novel therapeutics.
Furthermore, understanding the intricate regulatory networks controlled by QS, such as the las and rhl systems in Pseudomonas aeruginosa, is paramount for developing targeted therapies. nih.govcaymanchem.comnih.gov The use of deuterated standards in quantitative studies helps to unravel the hierarchical control of virulence factor production and biofilm formation, providing valuable information for the design of next-generation anti-QS strategies. nih.govnih.gov
Q & A
Q. What are the most reliable methods for detecting and quantifying C4-AHL-d5 in bacterial cultures?
C4-AHL-d5 is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated standards to enhance precision. Key steps include:
- Extraction : Employ liquid-liquid extraction (LLE) with ethyl acetate or XAD-16 resin for hydrophobic metabolite isolation .
- Chromatography : Use a C18 column with a gradient elution (0.1% formic acid in water/acetonitrile) to separate AHLs .
- Detection : Operate in positive ion mode (m/z 150–1200) with collision-induced dissociation (CID) and high-resolution Orbitrap instruments (≤3 ppm mass accuracy) to distinguish C4-AHL-d5 from endogenous AHLs .
- Calibration : Normalize using internal standards like deuterated anthracene or synthetic C4-AHL-d5 .
Q. How is C4-AHL-d5 used to study exogenous AHL exposure in bacterial systems?
C4-AHL-d5 serves as a stable isotopic tracer to monitor uptake, degradation, and signaling effects:
- Dosing : Prepare stock solutions (e.g., 10 mM in DMSO) and add to cultures at physiologically relevant concentrations (e.g., 30 µM) .
- Kinetic Analysis : Track temporal changes in signal intensity via LC-MS/MS to assess metabolic stability and receptor binding .
- Control Experiments : Compare with non-deuterated C4-HSL to confirm isotopic fidelity and rule out artifactual responses .
Q. What are the stability considerations for C4-AHL-d5 in experimental setups?
- Thermal Stability : Avoid temperatures >300°C to prevent decomposition into CO, CO₂, or nitrogen oxides .
- Chemical Stability : Store in DMSO at -20°C to minimize hydrolysis. Verify purity (>98%) via LC-MS before use .
- Biological Degradation : Account for lactonase or acylase activity in bacterial cultures by including protease inhibitors or using quorum-quenching-deficient strains .
Advanced Research Questions
Q. How can contradictory results in exogenous AHL studies (e.g., failed activation of target genes) be resolved?
Contradictions often arise from:
- Concentration Thresholds : Suboptimal C4-AHL-d5 levels may fail to activate receptors (e.g., RhlR in P. aeruginosa requires ≥1 µM) .
- Species-Specificity : Archangium gephyra showed no response to C4-AHL-d5 due to cryptic AHL synthase activity or divergent receptor specificity .
- Metabolic Interference : Endogenous AHLs or degradation products may compete with deuterated analogs. Use isotopic dilution assays to quantify interference .
Q. What experimental designs address cross-talk between AHL-mediated quorum sensing (QS) systems?
C4-AHL-d5 is critical for dissecting multi-system QS networks (e.g., P. aeruginosa Las, Rhl, and PQS systems):
- Co-Culture Models : Introduce C4-AHL-d5 into polymicrobial communities to track interspecies signaling .
- Genetic Knockouts : Pair C4-AHL-d5 with lasR or rhlR mutants to isolate Rhl system contributions .
- Dual Transcriptomics/Proteomics : Correlate C4-AHL-d5 levels with virulence factor expression (e.g., pyocyanin, elastase) .
Q. How can methodological challenges in studying C4-AHL-d5 in complex matrices (e.g., biofilms, host tissues) be mitigated?
- Enrichment Techniques : Combine solid-phase extraction (SPE) with LLE to improve recovery from viscous biofilms .
- Spatial Mapping : Use GFP-based biosensors (e.g., lasB-gfp fusions) to visualize C4-AHL-d5 diffusion gradients in 3D biofilm structures .
- Host-Microbe Models : Apply microdialysis probes to monitor C4-AHL-d5 dynamics in infected tissues while minimizing matrix effects .
Data Interpretation and Validation
Q. What statistical approaches validate C4-AHL-d5 as a tracer in QS studies?
- Isotopic Pattern Analysis : Verify the presence of 5 deuterium atoms (theoretical Δm/z = +5.03) to confirm synthetic fidelity .
- Dose-Response Curves : Use nonlinear regression to calculate EC₅₀ values for receptor activation .
- Multivariate Analysis : Apply principal component analysis (PCA) to distinguish deuterated vs. endogenous AHL clusters in metabolomic datasets .
Q. How do conflicting reports on AHL synthase activity (e.g., solo vs. cryptic synthases) impact C4-AHL-d5 studies?
- Heterologous Expression : Clone putative synthases (e.g., agpI from A. gephyra) into E. coli to test C4-AHL-d5 production .
- Metabolite Profiling : Compare wild-type vs. synthase-knockout strains using molecular networking (e.g., GNPS) to identify synthase-dependent products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
